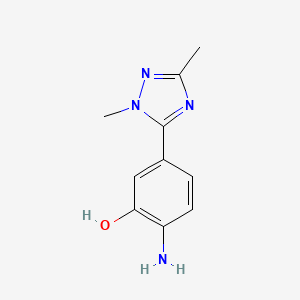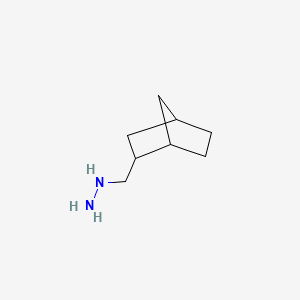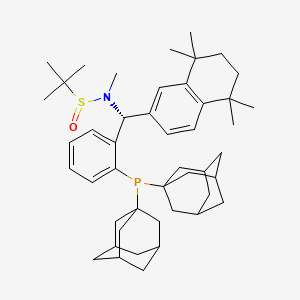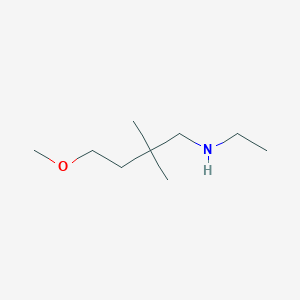
N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine typically involves the alkylation of 4-methoxy-2,2-dimethylbutan-1-amine with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods
large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce simpler amines .
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The ethyl and methoxy groups play a crucial role in modulating its activity and binding affinity . The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylbutanamine: Similar in structure but lacks the ethyl and methoxy groups.
4-methoxy-2,2-dimethylbutan-1-amine: Lacks the ethyl group.
N-ethyl-2,2-dimethylbutan-1-amine: Lacks the methoxy group.
Uniqueness
N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs . These functional groups enhance its solubility, stability, and interaction with biological targets .
Eigenschaften
Molekularformel |
C9H21NO |
|---|---|
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-5-10-8-9(2,3)6-7-11-4/h10H,5-8H2,1-4H3 |
InChI-Schlüssel |
TXDUMJFHLJFCQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC(C)(C)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


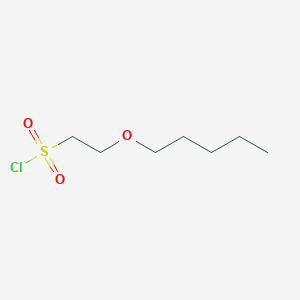
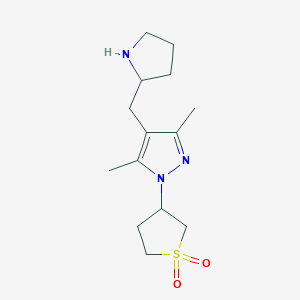
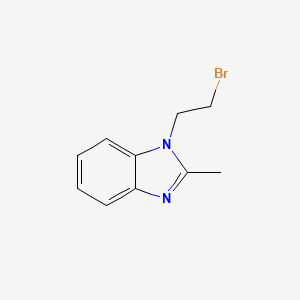
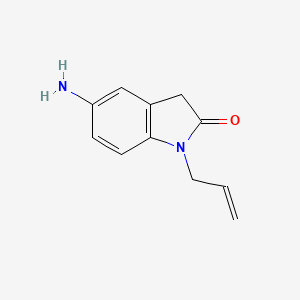
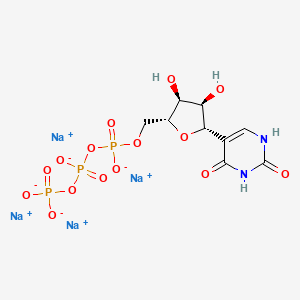
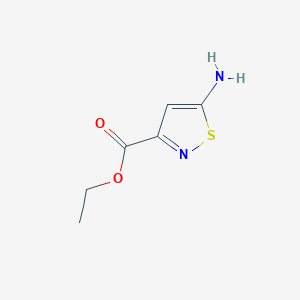

![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
